Ethyldimethyl(octadecyl)ammonium ethyl sulphate
Overview
Description
Ethyldimethyl(octadecyl)ammonium ethyl sulphate: is an organic cationic surfactant known for its surface-active properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the wetting and emulsifying capabilities of liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyldimethyl(octadecyl)ammonium ethyl sulphate typically involves the alkylation of dimethylamine with octadecyl bromide, followed by quaternization with ethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or other organic solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyldimethyl(octadecyl)ammonium ethyl sulphate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
Chemistry: In chemistry, ethyldimethyl(octadecyl)ammonium ethyl sulphate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is utilized for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it valuable in the development of disinfectants and antiseptics .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its surfactant properties help in the formulation of stable emulsions and liposomes for targeted drug delivery .
Industry: Industrially, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its ability to reduce surface tension and enhance emulsification makes it a key ingredient in various cleaning and personal care products .
Mechanism of Action
The mechanism of action of ethyldimethyl(octadecyl)ammonium ethyl sulphate involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on microbial cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and fungi .
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Dodecyltrimethylammonium chloride: Commonly used in fabric softeners and hair conditioners.
Uniqueness: Ethyldimethyl(octadecyl)ammonium ethyl sulphate stands out due to its longer alkyl chain, which enhances its surface-active properties and makes it more effective in reducing surface tension and stabilizing emulsions compared to shorter-chain analogs .
Properties
IUPAC Name |
ethyl-dimethyl-octadecylazanium;ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6-7(3,4)5/h5-22H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLUCCYRQRCHIJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059381 | |
Record name | Ethyldimethyl(octadecyl)ammonium ethyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110-07-6 | |
Record name | 1-Octadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylstearylethyl ammonium ethosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyldimethyl(octadecyl)ammonium ethyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyldimethyl(octadecyl)ammonium ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SR7S70T5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.